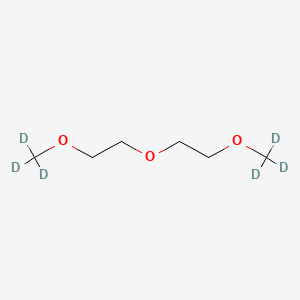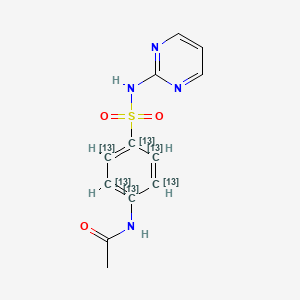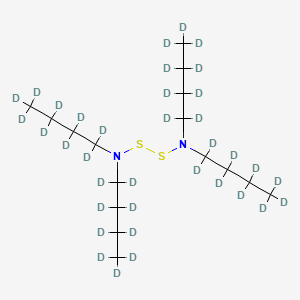
Bis(N,N-dibutylamine)-N,N'-disulfide-d36
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(N,N-dibutylamine)-N,N'-disulfide-d36 (BDDS-d36) is a chemical compound belonging to a class of organic compounds known as disulfides. It is a commonly used reagent in organic synthesis, and has been used in a variety of scientific research applications, including biochemistry and physiology.
Aplicaciones Científicas De Investigación
Bis(N,N-dibutylamine)-N,N'-disulfide-d36 has been used in a variety of scientific research applications, including biochemistry, physiology, and organic synthesis. In biochemistry, Bis(N,N-dibutylamine)-N,N'-disulfide-d36 can be used as a reagent for the preparation of peptides and proteins. In physiology, Bis(N,N-dibutylamine)-N,N'-disulfide-d36 is used as a reagent for the preparation of lipids and glycoproteins. In organic synthesis, Bis(N,N-dibutylamine)-N,N'-disulfide-d36 is used as a reagent for the preparation of a variety of organic compounds, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
Bis(N,N-dibutylamine)-N,N'-disulfide-d36 acts as a disulfide bond-forming reagent, which means that it can form covalent bonds between two sulfur atoms. This is done by the oxidation of the sulfur atoms of the Bis(N,N-dibutylamine)-N,N'-disulfide-d36 molecule, which then form a covalent bond with the sulfur atoms of the molecule that it is reacting with.
Biochemical and Physiological Effects
The biochemical and physiological effects of Bis(N,N-dibutylamine)-N,N'-disulfide-d36 are not yet fully understood. However, it is known that Bis(N,N-dibutylamine)-N,N'-disulfide-d36 can be used to form disulfide bonds between proteins and peptides, which can affect the structure and function of the proteins and peptides. It is also known that Bis(N,N-dibutylamine)-N,N'-disulfide-d36 can be used to form disulfide bonds between lipids and glycoproteins, which can affect the structure and function of the lipids and glycoproteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of Bis(N,N-dibutylamine)-N,N'-disulfide-d36 is that it is a relatively inexpensive reagent, and is readily available from most chemical suppliers. Additionally, Bis(N,N-dibutylamine)-N,N'-disulfide-d36 is easy to handle and store, and has a relatively low toxicity. The main limitation of Bis(N,N-dibutylamine)-N,N'-disulfide-d36 is that it is not as reactive as some other disulfide bond-forming reagents, and thus may require higher temperatures and longer reaction times in order to achieve the desired results.
Direcciones Futuras
The potential future directions for Bis(N,N-dibutylamine)-N,N'-disulfide-d36 research include further exploration of its biochemical and physiological effects, as well as its potential applications in drug design and development. Additionally, further research could be conducted into the development of new and improved synthetic methods for the preparation of Bis(N,N-dibutylamine)-N,N'-disulfide-d36. Finally, further research could be conducted into the development of novel uses for Bis(N,N-dibutylamine)-N,N'-disulfide-d36, such as in the preparation of polymers and other materials.
Métodos De Síntesis
Bis(N,N-dibutylamine)-N,N'-disulfide-d36 is synthesized from the reaction of N,N-dibutylamine with sulfur. The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, and is usually carried out at a temperature of between 80-100°C. The reaction is typically conducted in an aprotic solvent, such as acetonitrile or dimethylformamide, and is usually complete within 1-2 hours.
Propiedades
IUPAC Name |
N-[[bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)amino]disulfanyl]-1,1,2,2,3,3,4,4,4-nonadeuterio-N-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N2S2/c1-5-9-13-17(14-10-6-2)19-20-18(15-11-7-3)16-12-8-4/h5-16H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJQNXUWYZXFIX-NTUWNVOTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)SSN(CCCC)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])SSN(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(N,N-dibutylamine)-N,N'-disulfide-d36 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Boc-(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B564951.png)
![6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A](/img/no-structure.png)
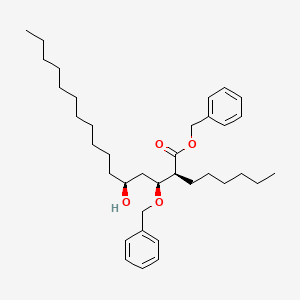
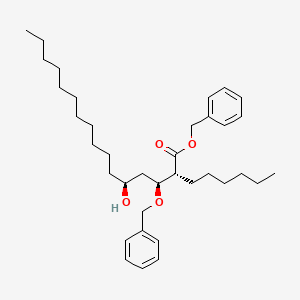
![Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-[[(S)-2-(formylamino)-4-(methyl-d3)-pentanoyl]oxy]hexadecanoate](/img/structure/B564961.png)
